molecular formula C5H12ClNO2 B078260 Propyl 2-aminoacetate Hydrochloride CAS No. 13049-01-9

Propyl 2-aminoacetate Hydrochloride

Cat. No.: B078260
CAS No.: 13049-01-9
M. Wt: 153.61 g/mol
InChI Key: YDBMNSABUROTEK-UHFFFAOYSA-N
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Description

Propyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is commonly used in research and industrial applications due to its unique properties. This compound is a derivative of glycine, where the amino group is substituted with a propyl group, and it is often used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-aminoacetate hydrochloride can be synthesized through the reaction of glycine hydrochloride with propanol in the presence of thionyl chloride. The reaction is typically carried out at room temperature and then heated to 70°C for 15 hours. The mixture is then cooled and evaporated under vacuum to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of this compound.

Scientific Research Applications

Propyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its interaction with amino acid receptors and transporters, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminoacetate hydrochloride
  • Ethyl 2-aminoacetate hydrochloride
  • Butyl 2-aminoacetate hydrochloride

Uniqueness

Propyl 2-aminoacetate hydrochloride is unique due to its specific propyl group substitution, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain synthetic and research applications where specific reactivity and properties are required .

Properties

IUPAC Name

(2-oxo-2-propoxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-8-5(7)4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMNSABUROTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-01-9
Record name Glycine, propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13049-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl aminoacetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl aminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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